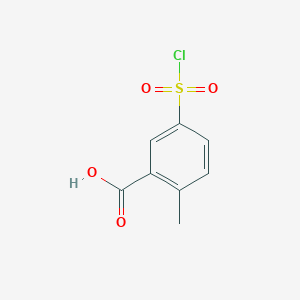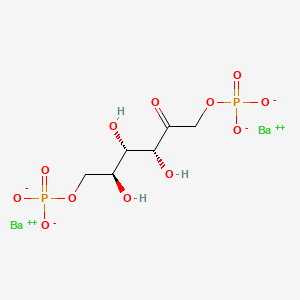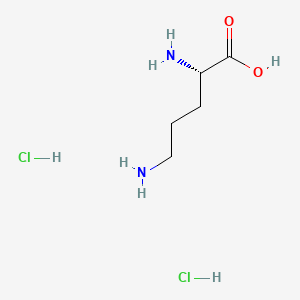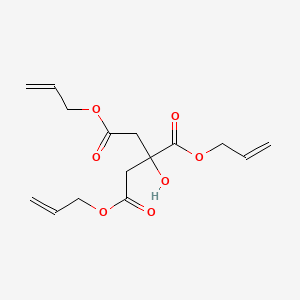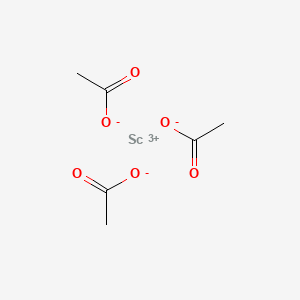
Acetic acid, scandium(3+) salt
Vue d'ensemble
Description
“Acetic acid, scandium(3+) salt”, also known as Scandium acetate, is an inorganic compound with the chemical formula of Sc(CH3COO)3 . It exists in both anhydrous and hydrate forms . The molecular weight of this compound is 222.09 g/mol .
Synthesis Analysis
Scandium acetate can be obtained by reacting scandium hydroxide with aqueous acetic acid . The synthesis of this compound involves coordination chemistry and reticular chemistry .Molecular Structure Analysis
The molecular structure of Scandium acetate consists of a scandium ion coordinated by three acetate ions . The InChI representation of this compound isInChI=1S/3C2H4O2.Sc/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 . Chemical Reactions Analysis
Scandium acetate is a water-soluble crystal that decomposes into scandium oxide at high temperatures . The reaction of Scandium hydroxide with acetic acid to form Scandium acetate can be represented asSc(OH)3 + 3CH3COOH -> Sc(CH3COO)3 + 3H2O . Physical And Chemical Properties Analysis
Scandium acetate is a water-soluble crystal . The computed properties of this compound include a molecular weight of 222.09 g/mol, hydrogen bond donor count of 0, hydrogen bond acceptor count of 6, rotatable bond count of 0, exact mass of 221.995820 g/mol, monoisotopic mass of 221.995820 g/mol, topological polar surface area of 120 Ų, heavy atom count of 13, and a formal charge of 0 .Applications De Recherche Scientifique
-
Agronomy
- Application : Exogenous application of Indol-3-Acetic Acid and Salicylic Acid improves tolerance to salt stress in Olive Plantlets .
- Method : Olive plantlets were pretreated with Indol-3-Acetic Acid and Salicylic Acid by foliar spraying twice a week for three weeks. After the pretreatment, the plants were exposed to 100 mM and 200 mM sodium chloride (NaCl) for six weeks .
- Results : The plants pretreated with the plant growth regulators significantly increased their biomass under saline conditions. In addition, Indol-3-Acetic Acid and Salicylic Acid restricted the transport of sodium (Na +) ions from roots to leaves and improved the leaf potassium (K + )/Na + ratio .
-
Plant Physiology
- Application : Acetic acid mitigated salt stress by alleviating ionic and oxidative damages and regulating hormone metabolism in perennial ryegrass .
- Method : Perennial ryegrass plants were pre-treated with 20 mM acetic acid and subsequently subjected to salt stress for 28 days .
- Results : Acetic acid treatment increased K + content and suppressed Na + accumulation to maintain a higher K + /Na + ratio in leaves exposed to salt stress. Plants treated with acetic acid also had significantly lower levels of O2− and H2O2, but higher SOD and CAT activities than those of the control after 21 days of salt stress .
-
Environmental Science and Pollution Research
- Application : Synthesis and surface modification of magnetic Fe3O4@SiO2 core-shell nanoparticles and its application in uptake of scandium (III) ions from aqueous media .
- Method : The magnetic core-shell structure Fe3O4@SiO2 nanoparticles were synthesized by modified Stöber method and functionalized with (3-aminopropyl) triethoxysilane APTES as a coupling agent and ethylenediaminetetraacetic acid (EDTA) as a ligand .
- Results : The prepared hybrid nanoparticles were used as nano-adsorbent for Sc ions from model aqueous solutions due to the fact that rare earth elements (REEs) have a strong affinity for oxygen and nitrogen donors .
-
Material Science
- Application : Many countries such as Russia, the United States, Japan, Germany, and China have successively carried out research, development, and applications of scandium alloy, and the most studied is scandium–aluminum alloy .
- Method : The alloyed aluminum with low levels of scandium has high strength, toughness, weldability, and corrosion resistance .
- Results : It is a new type of alloy that has been developed and has potential for various applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
scandium(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Sc/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTMQFKUVICLQN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890582 | |
| Record name | Scandium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, scandium(3+) salt | |
CAS RN |
3804-23-7 | |
| Record name | Acetic acid, scandium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, scandium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Scandium(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




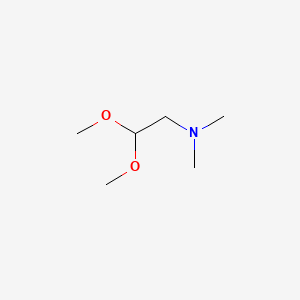

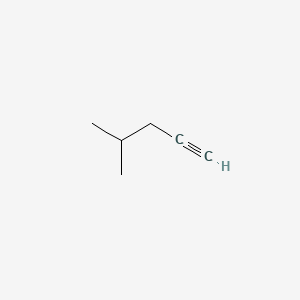

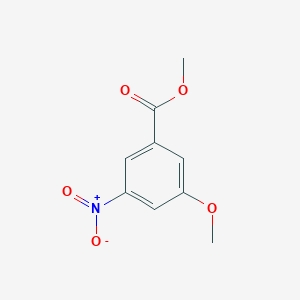
![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)
